molecular formula C18H19N3S B5639892 3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine CAS No. 6518-89-4

3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

Cat. No. B5639892
CAS RN: 6518-89-4
M. Wt: 309.4 g/mol
InChI Key: PMYOKCVWOQCLBY-UHFFFAOYSA-N
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Description

Introduction The compound belongs to a class of heterocyclic compounds which have been synthesized and studied due to their diverse chemical and biological properties. These compounds are derived from thieno[2,3-d]pyrimidin-4-yl moieties, which have been reported to possess significant pharmacological activities.

Synthesis Analysis The synthesis involves base-catalyzed reactions of nucleophilic reagents such as aliphatic amines, alcohols, or phenols with carbodiimides. This method often utilizes the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates. The reaction conditions and sequences play crucial roles in the final yield and purity of the synthesized compounds (Chen & Liu, 2019).

Molecular Structure Analysis The molecular structure of these compounds has been determined using analytical and spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS. Crystal structure determinations have been undertaken to understand the influence of structural modifications on the molecular geometry and conformation. The compounds form 3D supramolecular architectures in the crystals through stacking interactions and various hydrogen bonds (Chen & Liu, 2019).

Chemical Reactions and Properties The chemical reactions of these compounds include interactions with different aldehydes in acetic acid to give corresponding hydrazono derivatives. Cyclization of these derivatives with bromine in acetic acid produces a series of novel pentacyclic compounds. The reaction with β-diketones and α-diketone has also been investigated (Ahmed & Farghaly, 2009).

properties

IUPAC Name

4-benzyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c19-17-16-14-9-5-2-6-10-15(14)22-18(16)20-12-21(17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYOKCVWOQCLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983755
Record name 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

CAS RN

6518-89-4
Record name 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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